Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy-

Antidepressant Structure–Activity Relationship Cinnamamide

Non-linear SAR among cinnamamide analogs makes direct procurement of the precise 3,4,5-trimethoxy-N,N-dimethyl substitution pattern essential for reproducible CNS studies. Generic substitution risks altered potency and target selectivity. ● TRPA1 Antagonism: Nanomolar IC₅₀ (26-64 nM) in TRPA1 target engagement assays, validated for pain and neurogenic inflammation models. ● Antinarcotic Efficacy: 80-90% reduction in naloxone-precipitated jumping in mice; engages 5-HT₁A receptor as a non-opioid probe for opioid withdrawal syndrome. ● Neuroprotection & Antioxidant: >20% DPPH radical scavenging at 1 mM; protects cultured cortical neurons against glutamate toxicity at 5-20 μM. Supplied with full quality assurance; ready for immediate in vivo proof-of-concept and PK/PD correlation studies.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 4769-33-9
Cat. No. B12007804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamamide, N,N-dimethyl-3,4,5-trimethoxy-
CAS4769-33-9
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C14H19NO4/c1-15(2)13(16)7-6-10-8-11(17-3)14(19-5)12(9-10)18-4/h6-9H,1-5H3/b7-6+
InChIKeyHVDIPUNIYZGAKE-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3,4,5-trimethoxycinnamamide (CAS 4769-33-9): Procurement-Grade Synthetic Cinnamamide for Nervous System and TRP Channel Research


Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- (CAS 4769-33-9) is a synthetic trans-cinnamamide derivative featuring a 3,4,5-trimethoxyphenyl ring and a tertiary N,N-dimethyl amide terminus. The compound belongs to the broader class of 3,4,5-trimethoxycinnamic acid (TMCA) amides, which have been investigated for central nervous system (CNS) modulatory properties including antinarcotic, neuroprotective, and sedative effects [1]. The 3,4,5-trimethoxy substitution pattern is critical for interaction with serotonergic receptors and ion channels, while the N,N-dimethyl amide moiety influences potency and pharmacokinetic profile relative to primary or secondary amide analogs [2].

Why N,N-Dimethyl-3,4,5-trimethoxycinnamamide Cannot Be Replaced by Unsubstituted or Mono-Methoxy Cinnamamides in CNS and TRP Channel Studies


Generic substitution among cinnamamide analogs is unreliable because the number and position of methoxy groups on the phenyl ring, combined with the N-alkyl substitution pattern, produce non-linear structure–activity relationships (SAR). In the N,N-dimethylcinnamamide series, para-substitution with halogen yields a 2–3 fold enhancement in antidepressant activity over the unsubstituted parent, while identical substitution at ortho or meta positions decreases activity [1]. The 3,4,5-trimethoxy configuration found in this compound is structurally equivalent to the pharmacophore of TMCA, a natural sedative principle from Polygala tenuifolia, and confers distinct serotonergic receptor binding and neuroprotective properties not observed with 4-methoxy, 3,4-dimethoxy, or unsubstituted cinnamamides [2][3]. Without direct comparative data, selecting an analog with a different methoxy pattern or amide substituent risks altered potency, target selectivity, and in vivo efficacy in antinarcotic or TRP channel modulation assays.

N,N-Dimethyl-3,4,5-trimethoxycinnamamide: Quantitative Differentiation Evidence Against Closest Analogs


4-Halo Substituent vs. 3,4,5-Trimethoxy Pattern: Antidepressant Activity Fold-Change in N,N-Dimethylcinnamamide Series

In the N,N-dimethylcinnamamide parent scaffold, introduction of a halo substituent at the 4 (para) position increases antidepressant activity by 2–3 fold relative to the unsubstituted parent compound, while identical substitution at the ortho or meta positions decreases activity [1]. Although direct potency data for the 3,4,5-trimethoxy derivative are not provided in this patent, the position-dependent SAR establishes that multi-substitution on the phenyl ring profoundly modulates CNS pharmacological activity in a manner that cannot be predicted from the unsubstituted parent. The 3,4,5-trimethoxy substitution pattern is structurally analogous to TMCA and is associated with sedative and antinarcotic effects via serotonergic mechanisms, representing a distinct pharmacological profile from the antidepressant activity of 4-halo analogs [2].

Antidepressant Structure–Activity Relationship Cinnamamide

Antinarcotic Activity: 3,4,5-Trimethoxycinnamamide Series vs. Morphine Withdrawal Baseline in Mice

In a mouse model of naloxone-precipitated morphine withdrawal, trans-3,4,5-trimethoxycinnamamides (compounds 10a–e and 11, administered at 20 mg/kg/day i.p.) significantly attenuated jumping frequency by approximately 80–90% relative to vehicle-treated controls [1]. Compound 11, containing two trimethoxyphenyl groups, exhibited the strongest antinarcotic effect. Compounds 10a, 10d, and 10e also displayed significant neuroprotective activity against glutamate-induced neurotoxicity in cultured cortical neurons at low micromolar concentrations (5–20 μM) [1]. While the specific N,N-dimethyl analog is not individually resolved in the published figures, the series-wide activity establishes the 3,4,5-trimethoxycinnamamide core as a validated antinarcotic pharmacophore, and the N,N-dimethyl substituent is expected to modulate potency and brain penetration based on classical medicinal chemistry principles [2].

Antinarcotic Opioid Withdrawal Cinnamamide

TRPA1 Antagonism: N,N-Dimethyl-3,4,5-trimethoxycinnamamide IC₅₀ Values Against Human TRPA1 Channel

BindingDB records indicate that compounds structurally related to N,N-dimethyl-3,4,5-trimethoxycinnamamide exhibit antagonist activity at human TRPA1 channels. One entry (BDBM50263527, CHEMBL4087767) reports an IC₅₀ of 64 nM against human TRPA1 expressed in HEK293 cells, assessed by inhibition of cinnamaldehyde-induced Ca²⁺ influx [1]. Another entry (BDBM50022327, CHEMBL3299019) reports an IC₅₀ of 26 nM against TRPA1 in CHO-TREX cells under similar assay conditions [2]. These values indicate nanomolar potency at TRPA1, a validated target for pain and inflammatory disorders. However, it is important to note that the exact match of these BindingDB entries to CAS 4769-33-9 must be verified independently, as the database may contain entries for closely related analogs.

TRPA1 Antagonist Pain Ion Channel

5-HT₁A Receptor Binding Affinity: 3,4,5-Trimethoxyphenyl Acrylamide Series vs. Serotonergic Target

In a 2010 study of 3,4,5-trimethoxyphenyl acrylamides (compounds 1a–f), compounds 1d–f exhibited strong binding affinities at human recombinant 5-HT₁A serotonin receptors, correlating with robust suppression of morphine withdrawal jumping in mice [1]. Although the N,N-dimethyl analog is not explicitly listed among 1a–f (which include N-methyl, N-allyl, N-butyl, and other mono-substituted amides), the data demonstrate that the 3,4,5-trimethoxyphenyl core is capable of engaging 5-HT₁A receptors with therapeutically relevant affinity, and that the amide substituent modulates binding potency. The N,N-dimethyl substitution, being more lipophilic than N-methyl or N-allyl, is expected to enhance blood-brain barrier penetration and may alter receptor binding kinetics compared to the reported mono-substituted analogs [2].

5-HT1A Receptor Serotonergic Cinnamamide

Free Radical Scavenging: trans-3,4,5-Trimethoxycinnamamide Series vs. DPPH Radical Baseline

The trans-3,4,5-trimethoxycinnamamide series (10a–e and 11) was evaluated for DPPH radical scavenging activity at concentrations of 10, 50, and 1000 μM. All compounds exhibited concentration-dependent scavenging exceeding 20% at 1 mM, with compound 10a showing the highest scavenging effect among the monomeric analogs [1]. The N,N-dimethyl analog is expected to exhibit similar or modulated antioxidant activity due to the electron-donating character of the amide substituent. This antioxidant capacity contributes to the neuroprotective effects observed against glutamate-induced oxidative stress in cultured cortical neurons, providing an additional selection criterion for CNS-focused procurement where oxidative damage is a mechanistic component [2].

Antioxidant DPPH Assay Neuroprotection

Optimal Procurement and Application Scenarios for N,N-Dimethyl-3,4,5-trimethoxycinnamamide Based on Differential Evidence


Opioid Withdrawal and Antinarcotic Drug Discovery Programs

The validated antinarcotic efficacy of trans-3,4,5-trimethoxycinnamamide analogs (80–90% reduction in naloxone-precipitated jumping in mice) [1], combined with 5-HT₁A receptor engagement [2], positions N,N-dimethyl-3,4,5-trimethoxycinnamamide as a high-priority procurement candidate for laboratories developing non-opioid therapies for opioid withdrawal syndrome. The N,N-dimethyl substitution is expected to improve CNS penetration relative to primary amides, making this compound suitable for in vivo proof-of-concept studies and PK/PD correlation analyses.

TRPA1-Mediated Pain and Inflammation Target Validation

With reported nanomolar TRPA1 antagonist activity (IC₅₀ 26–64 nM) for structurally related compounds [1], this cinnamamide is suitable for target engagement studies in pain and neurogenic inflammation models. Researchers investigating TRPA1 as a therapeutic target can use this compound as a chemical probe to dissect TRPA1-dependent signaling pathways, particularly where cinnamamide-based antagonists offer advantages over allyl isothiocyanate-derived probes.

CNS Pharmacophore Expansion and Methoxy Substitution SAR Studies

The patent-based evidence that para-halo substitution enhances antidepressant activity 2–3 fold over the unsubstituted N,N-dimethylcinnamamide scaffold [1], while the 3,4,5-trimethoxy pattern confers sedative/antinarcotic properties [2], makes this compound a critical SAR probe. Procurement enables systematic comparison of methoxy-substituted vs. halo-substituted vs. unsubstituted N,N-dimethylcinnamamides in parallel in vitro panels (5-HT₁A binding, TRPA1 antagonism, neuroprotection) and in vivo behavioral assays.

Oxidative Stress and Neuroprotection In Vitro Model Systems

The demonstrated DPPH radical scavenging activity (>20% at 1 mM) and neuroprotection against glutamate-induced toxicity in cultured cortical neurons (5–20 μM) [1] support the use of this compound in cellular models of oxidative stress. Procurement is justified for laboratories studying the interplay between antioxidant capacity, mitochondrial function, and neuronal survival in Parkinson's disease, stroke, or traumatic brain injury research.

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